

# DC-5163 solubility in DMSO and culture media

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## Compound of Interest

Compound Name: DC-5163

Cat. No.: B2804112

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## Application Notes and Protocols for DC-5163

Topic: **DC-5163** Solubility in DMSO and Culture Media

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**DC-5163** is a potent and selective small-molecule inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.<sup>[1][2]</sup> By targeting GAPDH, **DC-5163** disrupts cellular metabolism, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.<sup>[1][3]</sup> These characteristics make **DC-5163** a compound of significant interest in cancer research and drug development. These application notes provide detailed information on the solubility of **DC-5163**, protocols for its use in cell-based assays, and an overview of its mechanism of action.

### Data Presentation

#### Solubility of DC-5163

Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	300 mg/mL	Ultrasonic assistance may be required for complete dissolution.
Cell Culture Media	Low	DC-5163 has low aqueous solubility and should be prepared as a concentrated stock solution in DMSO. The final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.5\%$ ) to avoid solvent-induced cytotoxicity. <a href="#">[4]</a>

## Experimental Protocols

### Preparation of DC-5163 Stock and Working Solutions

Objective: To prepare **DC-5163** solutions for in vitro experiments.

Materials:

- **DC-5163** powder
- Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)
- Sterile cell culture medium

Protocol:

a. Preparation of a 10 mM Stock Solution in DMSO:

- Weigh out the required amount of **DC-5163** powder. The molecular weight of **DC-5163** is 361.89 g/mol .
- Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.62 mg of **DC-5163** in 1 mL of DMSO.
- Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.
- Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

b. Preparation of Working Solutions in Cell Culture Medium:

- Thaw a vial of the 10 mM **DC-5163** stock solution.
- Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
- It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (generally recommended to be  $\leq 0.5\%$ ). For example, to prepare a 100  $\mu\text{M}$  working solution, you can add 1  $\mu\text{L}$  of the 10 mM stock solution to 99  $\mu\text{L}$  of cell culture medium. This results in a final DMSO concentration of 1%. Further dilution in a larger volume of media will be necessary to lower the DMSO percentage.
- Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of **DC-5163** used.

## Cell Viability Assay using CCK-8

Objective: To determine the effect of **DC-5163** on cell viability.

Materials:

- Cells of interest
- 96-well cell culture plates

- Complete cell culture medium
- **DC-5163** working solutions
- Cell Counting Kit-8 (CCK-8) reagent
- Microplate reader

#### Protocol:

- Seed cells in a 96-well plate at a density of  $1 \times 10^4$  cells per well in 100  $\mu\text{L}$  of complete culture medium.
- Incubate the plate overnight at  $37^\circ\text{C}$  in a 5%  $\text{CO}_2$  incubator to allow for cell attachment.
- The next day, treat the cells with various concentrations of **DC-5163**. Also, include a vehicle control (DMSO) and an untreated control.
- Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
- Following the incubation period, add 10  $\mu\text{L}$  of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at  $37^\circ\text{C}$ .
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control.

## Apoptosis Assay using Annexin V-FITC/PI Staining

Objective: To quantify **DC-5163**-induced apoptosis.

#### Materials:

- Cells of interest
- 12-well cell culture plates
- Complete cell culture medium

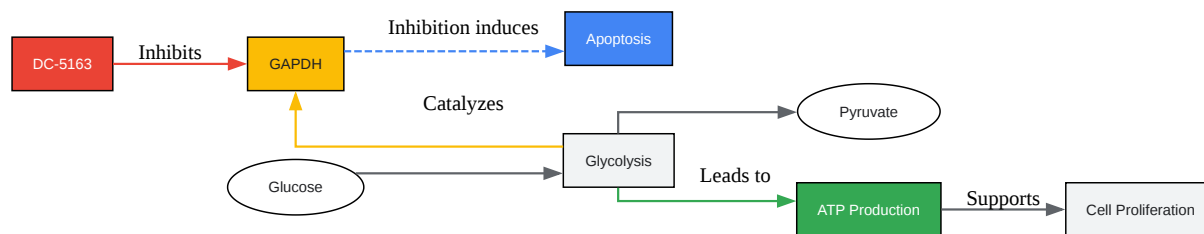
- **DC-5163** working solutions
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Protocol:

- Seed cells in 12-well plates at a density of  $1 \times 10^5$  cells per well and allow them to attach overnight.
- Treat the cells with different concentrations of **DC-5163** for the desired duration (e.g., 48 hours).
- Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry.
- Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

## Mandatory Visualizations

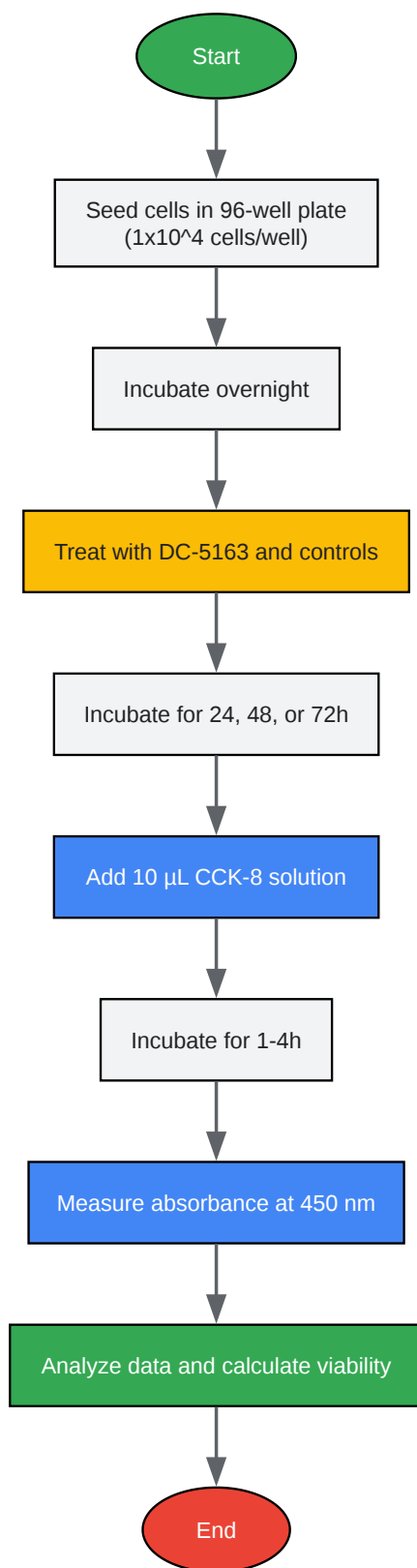
### Signaling Pathway of **DC-5163** Action



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Caption: Mechanism of action of **DC-5163**.

## Experimental Workflow for Cell Viability Assay



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Caption: Workflow for CCK-8 cell viability assay.

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